molecular formula C8H16O4 B14218940 2,3-Dihydroxypropyl 2-methylbutanoate CAS No. 823192-47-8

2,3-Dihydroxypropyl 2-methylbutanoate

Cat. No.: B14218940
CAS No.: 823192-47-8
M. Wt: 176.21 g/mol
InChI Key: SSSZNDQONFCIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroxypropyl 2-methylbutanoate is an organic compound with the molecular formula C8H16O4 It is an ester formed from the reaction of 2,3-dihydroxypropyl alcohol and 2-methylbutanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroxypropyl 2-methylbutanoate can be synthesized through esterification. The reaction involves the condensation of 2,3-dihydroxypropyl alcohol with 2-methylbutanoic acid in the presence of a catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then separated and purified using industrial-scale distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl 2-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as alcohols, amines, or thiols can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: The major products include aldehydes, ketones, or carboxylic acids, depending on the extent of oxidation.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: The products vary depending on the nucleophile used, resulting in different ester derivatives.

Scientific Research Applications

2,3-Dihydroxypropyl 2-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in esterification reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals, polymers, and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of 2,3-dihydroxypropyl 2-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. It can also interact with cellular receptors, influencing biochemical pathways and cellular functions. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroxypropyl acrylate: Similar in structure but contains an acrylate group instead of a 2-methylbutanoate group.

    Methyl butanoate: A simpler ester with a similar ester functional group but lacks the hydroxyl groups present in 2,3-dihydroxypropyl 2-methylbutanoate.

Uniqueness

This compound is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

823192-47-8

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

2,3-dihydroxypropyl 2-methylbutanoate

InChI

InChI=1S/C8H16O4/c1-3-6(2)8(11)12-5-7(10)4-9/h6-7,9-10H,3-5H2,1-2H3

InChI Key

SSSZNDQONFCIQA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OCC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.